molecular formula C44H54O5 B1670956 Gianvi CAS No. 164017-31-6

Gianvi

カタログ番号: B1670956
CAS番号: 164017-31-6
分子量: 662.9 g/mol
InChIキー: JLQFVGYYVXALAG-CFEVTAHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gianvi is a combination oral contraceptive pill that contains two active ingredients: drospirenone and ethinyl estradiol. It is primarily used to prevent pregnancy, treat moderate acne in women who are at least 14 years old, and manage symptoms of premenstrual dysphoric disorder (PMDD) in women who choose to use an oral contraceptive for contraception . Drospirenone is a synthetic progestin, while ethinyl estradiol is a synthetic estrogen .

Synthetic Routes and Reaction Conditions:

    Drospirenone: The synthesis of drospirenone involves multiple steps, starting from steroidal precursors

    Ethinyl Estradiol:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Contraceptive Efficacy

Gianvi is primarily used as an oral contraceptive. The effectiveness of this compound in preventing pregnancy has been evaluated in several clinical trials.

  • Phase 3 Clinical Trials : A multicenter, multinational study involving 1,027 women aged 17 to 36 demonstrated a pregnancy rate of 1.41 per 100 woman-years based on the Pearl Index, indicating its efficacy in preventing unintended pregnancies. The study spanned one year and included 11,480 cycles of use .
Study CharacteristicsDetails
PopulationWomen aged 17-36
Sample Size1,027 participants
DurationUp to 1 year
Pregnancy Rate1.41 per 100 woman-years

Treatment of Moderate Acne Vulgaris

This compound is also indicated for the treatment of moderate acne vulgaris in females aged 14 years and older who do not have contraindications to oral contraceptives.

  • Clinical Trials for Acne : Two multicenter, double-blind, randomized, placebo-controlled studies assessed the safety and efficacy of this compound in treating moderate acne vulgaris among 536 women aged 14-45. These studies demonstrated significant improvement in acne symptoms over six treatment cycles .
Study CharacteristicsDetails
PopulationWomen aged 14-45
Sample Size536 participants
DurationUp to 6 cycles

Management of Premenstrual Dysphoric Disorder (PMDD)

This compound is indicated for the treatment of PMDD symptoms in women who choose to use an oral contraceptive.

  • Clinical Trials for PMDD : Two multicenter, double-blind, randomized, placebo-controlled trials evaluated the efficacy of this compound in women diagnosed with PMDD. The primary study included 384 women and showed statistically significant improvement in PMDD symptoms as measured by the Daily Record of Severity of Problems scale .
Study CharacteristicsDetails
PopulationWomen aged 18-42 with PMDD
Sample Size384 participants
DurationUp to 3 cycles

Pharmacokinetics and Safety Profile

The pharmacokinetics of drospirenone and ethinyl estradiol have been studied extensively:

  • Absorption : Steady-state concentrations for drospirenone are achieved after eight days of daily dosing. The pharmacokinetics are dose-proportional within the range studied (1-10 mg) with significant accumulation observed upon multiple dosing .
  • Safety Considerations : While this compound is effective for its intended uses, it has been associated with risks such as venous thromboembolism (VTE). Studies indicate that drospirenone-containing contraceptives may pose a higher risk for blood clots compared to other formulations .

類似化合物との比較

  • Yasmin
  • Yaz
  • Ocella
  • Loryna
  • Nikki

Gianvi’s combination of drospirenone and ethinyl estradiol provides effective contraception and additional therapeutic benefits, making it a valuable option in reproductive health management.

生物活性

Gianvi is a combined oral contraceptive (COC) that contains two active ingredients: drospirenone (a synthetic progestin) and ethinyl estradiol (a synthetic estrogen). It is primarily indicated for the prevention of pregnancy, management of moderate acne, and treatment of symptoms associated with premenstrual dysphoric disorder (PMDD). The formulation is designed to be taken once daily, and its efficacy is attributed to multiple mechanisms, including inhibition of ovulation, alteration of cervical mucus, and changes to the endometrial lining to prevent implantation.

Pharmacokinetics

Drospirenone has an absolute bioavailability of approximately 76%, while ethinyl estradiol has a bioavailability of about 40% due to first-pass metabolism. Following administration, peak serum concentrations for both components are typically reached within 1-2 hours. The pharmacokinetic profiles demonstrate dose proportionality for drospirenone over a range of doses from 1-10 mg. Steady-state concentrations for drospirenone are achieved after about eight days of daily dosing, with accumulation factors ranging from 2 to 3 times higher for multiple doses compared to single doses .

Contraceptive Efficacy

A pivotal Phase 3 study involving 1,027 women aged 17-36 demonstrated the contraceptive efficacy of this compound over a year-long period. The Pearl Index, which measures the number of pregnancies per 100 woman-years, was calculated at 1.41 , indicating a high level of effectiveness .

PMDD Treatment

Two multicenter, double-blind studies evaluated this compound's effectiveness in treating PMDD symptoms among women aged 18-42. In the primary study involving 384 participants, those receiving this compound showed a statistically significant improvement in their Daily Record of Severity of Problems scores compared to placebo. The average score improvement was 37.5 points for this compound users versus 30 points for those on placebo .

Safety Profile and Side Effects

Despite its efficacy, this compound has been associated with serious side effects, particularly due to drospirenone. Studies have indicated an increased risk of thromboembolic events, including blood clots and strokes. A notable FDA analysis revealed that women using drospirenone-containing contraceptives have a 75% higher risk of developing blood clots compared to those using other forms of contraception .

Case Control Studies

Several epidemiological studies have highlighted the risks associated with drospirenone:

  • A study published in the Canadian Medical Association Journal indicated that women on drospirenone were twice as likely to develop blood clots compared to those on other contraceptives.
  • Another study in the British Medical Journal reported that women taking drospirenone were up to three times more likely to experience thromboembolic events .

Summary Table: Key Findings on this compound

Study TypePopulation SizeKey FindingsReference
Phase 3 Contraceptive Study1,027Pearl Index: 1.41 pregnancies per 100 woman-years
PMDD Efficacy Study384Average score improvement: this compound (37.5) vs Placebo (30)
Epidemiological StudyVariesIncreased risk of blood clots: up to 75%

特性

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3.C20H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;16-,17-,18+,19+,20+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQFVGYYVXALAG-CFEVTAHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936898
Record name 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164017-31-6
Record name Drospirenone mixture with Ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164017316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gianvi
Reactant of Route 2
Gianvi
Reactant of Route 3
Gianvi
Reactant of Route 4
Gianvi
Reactant of Route 5
Gianvi
Reactant of Route 6
Gianvi

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。